GDC-0425
概要
説明
GDC-0425は、経口投与可能な、チェックポイントキナーゼ1(Chk1)の高選択的低分子阻害剤です。細胞周期停止およびゲノム修復メカニズムを回避することにより、DNA損傷性化学療法の有効性を高める可能性が調査されています。この化合物は、特にゲムシタビンとの併用で、難治性固形腫瘍の治療において、前臨床および臨床試験で有望な結果を示しています .
科学的研究の応用
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.
Biology: Investigated for its role in modulating DNA damage response pathways and enhancing the efficacy of chemotherapeutic agents.
Medicine: Explored in clinical trials for the treatment of refractory solid tumors, particularly in combination with gemcitabine.
Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery .
作用機序
GDC-0425は、細胞周期の主要な調節因子であるチェックポイントキナーゼ1(Chk1)を選択的に阻害することによって効果を発揮します。Chk1を阻害することにより、this compoundは細胞周期チェックポイントの活性化を防ぎ、DNA損傷の蓄積とそれに続く細胞死につながります。このメカニズムは、特にp53活性が欠損している癌細胞において効果的であり、これらの細胞は生存のためにChk1に大きく依存しています .
類似の化合物との比較
類似の化合物
AZD7762: 同様の作用機序を持つ別のChk1阻害剤。
LY2606368: Chk1とChk2のデュアル阻害剤で、細胞周期チェックポイントのより広範な阻害を提供します。
MK-8776: 前臨床モデルで同等の有効性を示す選択的Chk1阻害剤。
This compoundの独自性
This compoundは、Chk1に対する高い選択性と、ゲムシタビンなどのDNA損傷剤の有効性を高める能力においてユニークです。その有利な薬物動態プロファイルと管理可能な毒性は、さらなる臨床開発のための有望な候補となっています .
生化学分析
Biochemical Properties
GDC-0425 plays a crucial role in biochemical reactions by inhibiting Chk1, a key regulator of the cell cycle. Chk1 is involved in the DNA damage response, where it helps to maintain genomic stability by arresting the cell cycle and allowing time for DNA repair. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints, leading to premature entry into mitosis and mitotic catastrophe . This compound interacts with various biomolecules, including Chk1, phospho-CDK1/2 (pCDK1/2), and γH2AX, a marker of double-stranded DNA breaks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reversing gemcitabine-induced cell-cycle arrest, enhancing the levels of γH2AX, and promoting mitotic catastrophe . This compound affects cell signaling pathways, gene expression, and cellular metabolism by overriding cell cycle arrest and driving cancer cells into mitosis with damaged DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Chk1, leading to the inhibition of this kinase. By inhibiting Chk1, this compound prevents the activation of downstream targets such as pCDK1/2 and γH2AX . This inhibition results in the abrogation of cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA, ultimately leading to cell death . Additionally, this compound undergoes metabolic decyanation by cytochrome P450 enzymes, forming low levels of thiocyanate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 15-16 hours . Over time, this compound administration leads to the accumulation of γH2AX and pCDK1/2, indicating sustained DNA damage and cell cycle arrest . Long-term effects observed in in vitro and in vivo studies include manageable bone marrow suppression and partial tumor regression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum tolerated dose of this compound was found to be 60 mg when administered approximately 24 hours after gemcitabine . At higher doses, dose-limiting toxicities such as thrombocytopenia, neutropenia, and increased alanine aminotransferase were observed . The combination of this compound with gemcitabine resulted in significant tumor regression in various animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative decyanation by cytochrome P450 enzymes . This pathway results in the formation of thiocyanate, which is rapidly converted from cyanide . Although this pathway is a minor route of metabolism, it contributes to the overall metabolic profile of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and achieves maximum concentrations within 4 hours of dosing . The compound is distributed throughout the body, with significant accumulation in tumor tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on the DNA damage response . The compound’s activity is directed to specific compartments through its interactions with Chk1 and other biomolecules involved in the cell cycle . This localization is crucial for its function in promoting mitotic catastrophe and cell death .
準備方法
合成経路と反応条件
GDC-0425の合成は、トリアザトリシクロ環系の形成やニトリル基の導入を含む複数の段階を伴います。重要な段階には、一般的に以下が含まれます。
- 環化反応によるトリアザトリシクロ環系の形成。
- 求核置換反応によるニトリル基の導入。
- 化合物の最終的な精製と単離。
工業的製造方法
This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化、および最終製品が厳しい品質基準を満たすことを保証するための高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類
GDC-0425は、以下を含む様々な化学反応を受けます。
酸化: シトクロムP450酵素によって触媒され、代謝物の生成につながります。
還元: 分子内の官能基の還元を伴います。
置換: 求核置換反応、特にニトリル基を伴う反応。
一般的な試薬と条件
酸化: シトクロムP450酵素、酸素、および補因子。
還元: 水素化ホウ素ナトリウムや水素ガスなどの還元剤。
置換: アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物には、this compoundの代謝的脱シアノ化によって生成されるチオシアン酸塩などの様々な代謝物が含まれます .
科学研究への応用
化学: チェックポイントキナーゼ1の阻害とその細胞周期制御への影響を研究するためのツール化合物として使用されます。
生物学: DNA損傷応答経路を調節し、化学療法薬の有効性を高める役割について調査されています。
医学: 特にゲムシタビンとの併用で、難治性固形腫瘍の治療における臨床試験で検討されています。
類似化合物との比較
Similar Compounds
AZD7762: Another Chk1 inhibitor with similar mechanisms of action.
LY2606368: A dual inhibitor of Chk1 and Chk2, offering broader inhibition of cell-cycle checkpoints.
MK-8776: A selective Chk1 inhibitor with comparable efficacy in preclinical models.
Uniqueness of GDC-0425
This compound is unique in its high selectivity for Chk1 and its ability to enhance the efficacy of DNA-damaging agents like gemcitabine. Its favorable pharmacokinetic profile and manageable toxicity make it a promising candidate for further clinical development .
特性
IUPAC Name |
3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLBMHDUXSICI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627539-18-7 | |
Record name | GDC-0425 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0425 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0425 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。